![molecular formula C11H16N2O4 B1319919 Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate CAS No. 89946-68-9](/img/structure/B1319919.png)
Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the imidazole class of compounds. It is also known as ethyl 4,5-dicarboxy-2-ethylimidazole or ethyl imidazole dicarboxylate. The molecular formula is C9H12N2O4 , with an average mass of 212.203 Da and a monoisotopic mass of 212.079712 Da .
Physical And Chemical Properties Analysis
Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 254.29 . The compound appears as a white to yellow to orange powder or crystal . The melting point ranges from 84.0 to 88.0 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
- Nucleoside Synthesis : Diethyl and dimethyl imidazole-4,5-dicarboxylates have been utilized in the synthesis of nucleosides, demonstrating their role in the formation of nucleoside analogs which can have significant biological activities (Wyss, Schönholzer, & Arnold, 1980).
- Improved Synthesis Processes : Research has shown improved synthesis methods for Diethyl 2-(n-propyl)1H-imidazole-4,5-dicarboxylate, an intermediate in the synthesis of pharmaceutically relevant compounds, showcasing the chemical's utility in streamlining production processes for complex molecules (Wen, Yu, & Tang, 2006).
Material Science Applications
- Supramolecular Complexes : Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate has been used in the construction of Zinc(II) supramolecular complexes, highlighting its potential in the development of new materials with specific thermal and structural properties (Sang, Lin, Sun, & Yang, 2011).
Medicinal Chemistry
- Antiplatelet Aggregation Screening : Fluorinated derivatives of diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate have been synthesized and evaluated for their antiplatelet aggregation activity, indicating the chemical's relevance in the development of potential therapeutic agents (Momin, Ramjugernath, Mosa, Opoku, & Koorbanally, 2014).
Structural and Mechanistic Studies
- Intramolecular Interactions : Structural analysis of derivatives of Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate has contributed to understanding the nature of intramolecular interactions, providing insights into the stability and conformational preferences of these compounds (Obledo-Benicio et al., 2020).
properties
IUPAC Name |
diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-7-12-8(10(14)16-5-2)9(13-7)11(15)17-6-3/h4-6H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQPGIPGDEGHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597609 |
Source
|
Record name | Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89946-68-9 |
Source
|
Record name | Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.